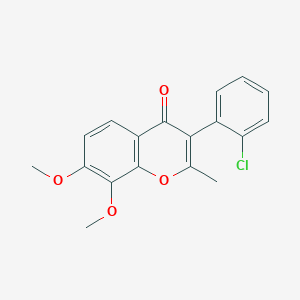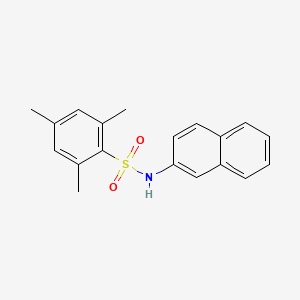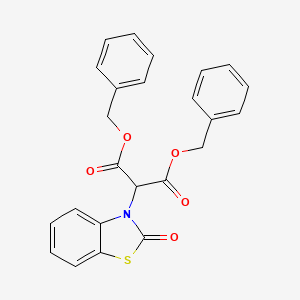![molecular formula C15H14N4O3S B5816129 N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as PBOX-15, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as PARP-1.
Biochemical and Physiological Effects
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on topoisomerase II and DNA repair enzymes, N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is its selectivity for cancer cells, which minimizes its effects on normal cells. Another advantage is its potential use in combination with other cancer treatments to enhance their effectiveness. However, one limitation of N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One direction is to further investigate its potential use in combination with other cancer treatments. Another direction is to explore its potential use in other types of cancer, such as breast cancer and lung cancer. Additionally, research could focus on improving the solubility of N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide to facilitate its administration in vivo. Finally, research could explore the use of N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in other applications, such as the treatment of parasitic infections.
Méthodes De Synthèse
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylic acid with N-methyl-N-(p-toluenesulfonyl)amine, followed by a reductive amination reaction with benzaldehyde. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Propriétés
IUPAC Name |
N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-19(23(20,21)13-7-3-2-4-8-13)11-14-17-15(18-22-14)12-6-5-9-16-10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYASFPLTUTVTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)

![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)




![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)
![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)